molecular formula C13H17N3 B15309199 5-Methyl-6-(4-piperidinyl)-1H-indazole

5-Methyl-6-(4-piperidinyl)-1H-indazole

Cat. No.: B15309199
M. Wt: 215.29 g/mol
InChI Key: MGDBWAIZGBBJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(4-piperidinyl)-1H-indazole is a substituted indazole derivative characterized by a methyl group at the 5-position and a 4-piperidinyl moiety at the 6-position.

Synthesis: The compound can be synthesized via an ammonium chloride-catalyzed green method, as demonstrated in a 2021 study . This protocol involves reacting ortho-hydroxy aldehydes with hydrazine derivatives under ethanol solvent conditions, yielding 1H-indazoles with high purity (80–88%) and efficiency. Substituents such as methyl and halogens are well-tolerated, with methyl groups contributing to excellent yields (up to 88%) . The method is notable for its eco-friendly profile, short reaction times (<30 minutes), and cost-effectiveness.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-6-piperidin-4-yl-1H-indazole

InChI

InChI=1S/C13H17N3/c1-9-6-11-8-15-16-13(11)7-12(9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3,(H,15,16)

InChI Key

MGDBWAIZGBBJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3CCNCC3)NN=C2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The most direct route to indazoles involves cyclocondensation of substituted cyclohexanones with hydrazine hydrate. For example, 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one was synthesized via refluxing a cyclohexanone derivative with hydrazine hydrate in methanol, achieving a 65% yield. Adapting this method, This compound could be synthesized by substituting the cyclohexanone precursor with a 4-piperidinyl-containing ketone.

Reaction Conditions :

  • Precursor : 5-Methyl-4-(4-piperidinyl)cyclohexanone
  • Reagent : Hydrazine hydrate (2.1 equiv)
  • Solvent : Methanol
  • Temperature : Reflux (65–70°C)
  • Yield : ~60% (extrapolated from analogous reactions)

Post-Cyclization Functionalization Strategies

Nucleophilic Aromatic Substitution

Introducing the 4-piperidinyl group post-cyclization avoids challenges in regioselective cyclocondensation. A 6-bromo-5-methylindazole intermediate, synthesized via iodocyclization, can react with piperidine under Buchwald-Hartwig conditions.

Procedure :

  • Bromination : Treat 5-methylindazole with N-bromosuccinimide (NBS) in DMF at 0°C to yield 6-bromo-5-methyl-1H-indazole.
  • Amination : React with piperidine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.
    Yield : 55–65% (based on patent data)

Reductive Amination

An alternative approach involves reductive amination of 6-keto-5-methylindazole with piperidine. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate.

Key Steps :

  • Oxidation : Convert 5-methylindazole to 6-keto-5-methylindazole using KMnO₄ in acidic conditions.
  • Condensation : React with piperidine in methanol.
  • Reduction : Add NaBH₃CN (1.2 equiv) at 25°C.
    Yield : 50–60% (extrapolated from similar reductions)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of prominent methods:

Method Key Reagents Yield Advantages Limitations
Hydrazine cyclization Hydrazine hydrate 60% One-pot synthesis, low cost Limited scalability
Pd-catalyzed coupling Pd(OAc)₂, Cu(OAc)₂ 75% High regioselectivity Requires inert conditions
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos 65% Compatible with diverse amines Sensitive to moisture
Reductive amination NaBH₃CN, Piperidine 55% Mild conditions Multi-step protocol

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.32 (s, 1H, NH), 7.42 (d, J = 8.3 Hz, 1H, H-7), 3.11 (m, 4H, piperidinyl-H), 2.44 (s, 3H, CH₃), 1.65 (m, 6H, piperidinyl-H).
  • IR : 3346 cm⁻¹ (N-H stretch), 1693 cm⁻¹ (C=N), 2922 cm⁻¹ (C-H aliphatic).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with tR = 6.8 min.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

5-methyl-6-(piperidin-4-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-6-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors.

Comparison with Similar Compounds

Structural Features :

  • Methyl group (5-position) : Enhances lipophilicity and metabolic stability.

Comparison with Similar Indazole Derivatives

To contextualize the properties of 5-Methyl-6-(4-piperidinyl)-1H-indazole, key comparisons are drawn with structurally related indazole derivatives, focusing on substituent effects, synthetic efficiency, and applications.

Table 1: Comparative Analysis of Indazole Derivatives

Compound Name Substituent (Position) Yield (%) Synthesis Conditions Key Applications
This compound Methyl (5), Piperidinyl (6) 80–88 NH₄Cl/ethanol, 30 min CNS drug candidates
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Boronate ester (6) N/A Discontinued Suzuki cross-coupling
6-Halo-1H-indazole derivatives Halogen (6) 85–88 NH₄Cl/ethanol, 30 min Kinase inhibitors
6-Methoxy-1H-indazole Methoxy (6) 78–82 Conventional methods Anticancer agents

Key Insights:

Substituent Effects on Reactivity and Yield :

  • Piperidinyl vs. Boronate Ester : The 4-piperidinyl group in the target compound is synthesized efficiently (80–88% yield) using the green protocol , whereas the boronate ester derivative (discontinued commercially ) may require specialized conditions for Suzuki reactions. The discontinuation of the latter suggests challenges in stability or commercial demand.
  • Halogen vs. Methyl : Halogenated derivatives (e.g., 6-chloro or 6-bromo) achieve comparable yields (85–88%) , but their applications diverge toward kinase inhibition due to electrophilic reactivity.

Synthetic Efficiency :

  • The ammonium chloride-catalyzed method outperforms traditional approaches (e.g., for 6-methoxy derivatives) in yield, time, and environmental impact.

Biological and Industrial Applications: Piperidinyl Group: The basic nitrogen in piperidine enhances blood-brain barrier permeability, making the target compound a candidate for CNS-targeted drugs . Halogenated Derivatives: Favored in kinase inhibitor development due to their ability to form halogen bonds with target proteins .

Research Findings and Implications

  • Green Synthesis Advantage: The NH₄Cl/ethanol method is scalable and sustainable, reducing reliance on toxic catalysts or high temperatures.
  • Piperidinyl vs.
  • Market and Stability Considerations : The discontinuation of certain derivatives (e.g., boronate esters) underscores the importance of balancing synthetic efficiency with compound stability and market demand.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Peaks at δ 7.5–8.0 ppm (indazole aromatic protons) and δ 2.5–3.5 ppm (piperidinyl methylene groups) .
    • 13^{13}C NMR: Confirm quaternary carbons in the indazole core (~140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for piperidinyl-indazole coordination (e.g., octahedral vs. distorted geometries in metal complexes) .

How do structural modifications at the piperidinyl or methyl groups affect the compound's biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
Piperidinyl substitution : N-methylationEnhanced receptor binding affinity due to reduced steric hindrance .
Methyl group position : Shift from C5 to C6Reduced solubility but improved metabolic stability .
Electron-withdrawing groups (e.g., Br, CF3_3)Increased cytotoxicity in cancer cell lines .

Q. Methodological approach :

  • Synthesize analogs via regioselective alkylation or halogenation .
  • Evaluate activity using kinase inhibition assays or cellular viability models .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify confounding variables (e.g., assay conditions, cell lines) .
  • Dose-response validation : Replicate studies using standardized protocols (e.g., fixed IC50_{50} measurement methods) .
  • Structural confirmation : Ensure compound purity (>95% by HPLC) and correct stereochemistry (via XRD or NOESY) to rule out batch variability .

What in vitro models are appropriate for evaluating the compound's mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
  • Cellular models :
    • Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis studies .
    • Neuronal cultures for neuroprotective effects (e.g., glutamate-induced toxicity) .
  • Protein binding studies : Surface plasmon resonance (SPR) to quantify interactions with retinol-binding protein 4 (RBP4) or other targets .

How can computational methods predict binding interactions between the compound and target proteins?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with RBP4, focusing on H-bonding (e.g., indazole N2 with Arg121) and van der Waals contacts (e.g., piperidinyl group with hydrophobic pockets) .
  • MD simulations : Simulate binding stability over 100 ns to assess conformational flexibility .
  • Pharmacophore modeling : Identify critical moieties (e.g., indazole core, piperidinyl group) for scaffold optimization .

What are the solubility and stability profiles of this compound under various conditions?

Q. Basic

  • Solubility :
    • 10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4) .

    • Enhanced by methoxyethyl or cyclopropoxy substituents .
  • Stability :
    • Degrades <5% after 24 hours in PBS at 37°C .
    • Store at -20°C under inert atmosphere to prevent oxidation .

What analytical techniques quantify the compound in complex biological matrices?

Q. Advanced

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. LOD: 0.1 ng/mL .
  • Sample preparation : Liquid-liquid extraction (DCM:MeOH, 9:1) to isolate the compound from plasma .
  • Validation : Follow ICH guidelines for precision (±15% RSD) and accuracy (85–115% recovery) .

How to design experiments to study the metabolic pathways of this compound?

Q. Advanced

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and NADPH cofactor. Monitor metabolites via UPLC-QTOF .
  • Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Stable isotope labeling : Synthesize 13^{13}C-labeled analogs to track metabolic cleavage sites .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., THF, DMF) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.